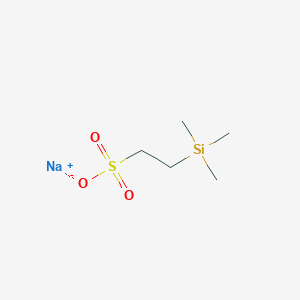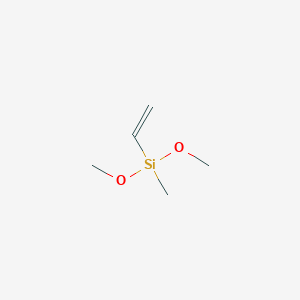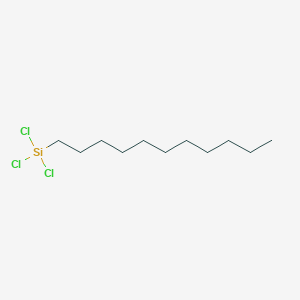
Carbamic acid, 2-diethylaminoethyldithio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 2-diethylaminoethyldithio- is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEDC and is a thiol-containing carbamate. It is synthesized by the reaction of diethylamine with carbon disulfide followed by the reaction with chloroacetic acid.
Mecanismo De Acción
The mechanism of action of Carbamic acid, 2-diethylaminoethyldithio- is not fully understood. It is believed to induce apoptosis in cancer cells by activating the p53 pathway. It has also been reported to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, 2-diethylaminoethyldithio- has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to exhibit anti-inflammatory and antioxidant properties. Moreover, it has been used as a chelating agent for heavy metals and has been studied for its potential use in wastewater treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, 2-diethylaminoethyldithio- has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Moreover, it has been shown to exhibit potent anti-cancer activity and has potential applications in various scientific research fields. However, its use in lab experiments is limited by its toxicity and potential side effects.
Direcciones Futuras
Carbamic acid, 2-diethylaminoethyldithio- has several potential future directions for scientific research. It has been studied for its potential use in cancer therapy and has exhibited promising results in preclinical studies. Moreover, it has been shown to exhibit anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various inflammatory diseases. Furthermore, its use as a chelating agent for heavy metals could have potential applications in environmental remediation.
Métodos De Síntesis
Carbamic acid, 2-diethylaminoethyldithio- is synthesized by the reaction of diethylamine with carbon disulfide followed by the reaction with chloroacetic acid. The reaction mechanism involves the nucleophilic attack of diethylamine on carbon disulfide to form diethylammonium dithiocarbamate, which is then reacted with chloroacetic acid to form Carbamic acid, 2-diethylaminoethyldithio-.
Aplicaciones Científicas De Investigación
Carbamic acid, 2-diethylaminoethyldithio- has potential applications in various scientific research fields. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. Moreover, it has been used as a chelating agent for heavy metals and has been studied for its potential use in wastewater treatment.
Propiedades
Número CAS |
19022-71-0 |
|---|---|
Nombre del producto |
Carbamic acid, 2-diethylaminoethyldithio- |
Fórmula molecular |
C7H16N2S2 |
Peso molecular |
192.4 g/mol |
Nombre IUPAC |
2-(diethylamino)ethylcarbamodithioic acid |
InChI |
InChI=1S/C7H16N2S2/c1-3-9(4-2)6-5-8-7(10)11/h3-6H2,1-2H3,(H2,8,10,11) |
Clave InChI |
SJXGCZHADALIJA-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)CCN=C(S)S |
SMILES |
CCN(CC)CCNC(=S)S |
SMILES canónico |
CCN(CC)CCNC(=S)S |
Otros números CAS |
19022-71-0 |
Sinónimos |
N-[2-(Diethylamino)ethyl]carbamodithioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)

![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)



